molecular formula C11H9BrO2 B8748083 Ethyl 3-(4-bromophenyl)propiolate

Ethyl 3-(4-bromophenyl)propiolate

Cat. No.: B8748083
M. Wt: 253.09 g/mol
InChI Key: OOYVAAPHSQLXJX-UHFFFAOYSA-N
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Description

Ethyl 3-(4-bromophenyl)propiolate (CAS: 1282662-84-3) is an organobromine compound featuring a terminal alkyne ester functionalized with a 4-bromophenyl group. Its molecular formula is C₁₁H₉BrO₂, with a molecular weight of 253.09 g/mol. The compound is characterized by a propiolate backbone (HC≡C-COOEt) substituted at the triple bond’s terminal carbon with a para-brominated aromatic ring.

This compound serves as a versatile intermediate in organic synthesis, particularly in transition metal-catalyzed cross-coupling reactions (e.g., Sonogashira coupling) and cycloadditions for constructing complex aromatic systems . Its bromine substituent enhances electrophilicity at the phenyl ring, facilitating further functionalization, while the ethynyl ester group enables participation in click chemistry and alkyne-specific transformations .

Properties

Molecular Formula

C11H9BrO2

Molecular Weight

253.09 g/mol

IUPAC Name

ethyl 3-(4-bromophenyl)prop-2-ynoate

InChI

InChI=1S/C11H9BrO2/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-4,6-7H,2H2,1H3

InChI Key

OOYVAAPHSQLXJX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C#CC1=CC=C(C=C1)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Reactivity Profiles

The table below summarizes key analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituent Notable Applications/Properties
Ethyl 3-(4-bromophenyl)propiolate C₁₁H₉BrO₂ 253.09 1282662-84-3 4-Br Cross-coupling reactions , pharmaceutical intermediates
Ethyl 3-(4-methoxyphenyl)propiolate C₁₂H₁₂O₃ 204.22 N/A 4-OCH₃ Selenoboration reactions ; electron-donating group enhances aromatic electrophilic substitution
Ethyl 3-(trimethylsilyl)propiolate C₈H₁₄O₂Si 170.28 16205-84-8 Si(CH₃)₃ Alkyne protection; silyl group improves stability in acidic conditions
Ethyl 3-(4-fluorophenyl)propiolate C₁₁H₉FO₂ 192.19 1736-31-8 4-F Fluorine’s electronegativity enhances reactivity in polar reactions
Methyl 3-(4-trifluoromethylphenyl)propiolate C₁₁H₇F₃O₂ 244.17 N/A 4-CF₃ Strong electron-withdrawing group facilitates nucleophilic additions
Key Observations:
  • Electronic Effects :

    • 4-Bromophenyl : Bromine’s moderate electron-withdrawing nature (via inductive effect) increases the alkyne’s electrophilicity, favoring coupling reactions.
    • 4-Methoxyphenyl : The electron-donating methoxy group activates the aromatic ring toward electrophilic attack but may reduce alkyne reactivity compared to bromine .
    • 4-Trifluoromethylphenyl : The CF₃ group’s strong electron-withdrawing effect significantly enhances the alkyne’s susceptibility to nucleophilic additions .
  • Steric and Stability Considerations :

    • The trimethylsilyl group in ethyl 3-(trimethylsilyl)propiolate provides steric protection to the alkyne, preventing unwanted side reactions .
    • Ethyl vs. Methyl Esters : Ethyl esters generally exhibit higher lipophilicity than methyl analogs, influencing solubility in organic solvents and reaction kinetics .

Reactivity in Cross-Coupling Reactions

This compound has been employed in copper(I)-catalyzed Sonogashira-type couplings with boronic acids to synthesize β,β-diaryl acryl aldehydes, achieving high stereoselectivity (Scheme 50 in ). In contrast, the 4-fluorophenyl analog demonstrated comparable reactivity but lower yields in analogous reactions due to fluorine’s smaller size and reduced directing effects .

The trimethylsilyl-substituted propiolate is primarily used for alkyne masking; desilylation under mild conditions regenerates the terminal alkyne for downstream reactions .

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